2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid
Description
Properties
IUPAC Name |
2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4/c21-20(22,23)14-8-4-7-13(11-14)18-25-16(30-26-18)10-9-15(27)24-17(19(28)29)12-5-2-1-3-6-12/h1-8,11,17H,9-10H2,(H,24,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYIMMKEYGWJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Core
The trifluoromethylphenyl-substituted 1,2,4-oxadiazole ring is synthesized via cyclization of a preformed amidoxime intermediate. The amidoxime is typically derived from 3-(trifluoromethyl)benzonitrile through hydroxylamine-mediated conversion. Cyclization occurs under dehydrating conditions, often employing carboxylic acid derivatives such as ethyl malonyl chloride. For example, refluxing the amidoxime with ethyl malonyl chloride in anhydrous tetrahydrofuran (THF) at 80–90°C for 12 hours yields the 1,2,4-oxadiazole ring. Alternative protocols utilize microwave-assisted synthesis to reduce reaction times to 30 minutes while maintaining yields above 65%.
Key Reaction Parameters
Propanoylamino Linker Installation
The oxadiazole intermediate is functionalized with a propanoylamino spacer via carbodiimide-mediated coupling. 3-Aminopropanoic acid is reacted with the oxadiazole’s carboxylic acid group using HOBt and DCC in DMF at 0–5°C, followed by gradual warming to room temperature. This step achieves yields of 70–75%, with excess reagents removed via aqueous workup (5% sodium bicarbonate and brine).
Optimization Insight
Phenylacetic Acid Functionalization
The final acetic acid moiety is introduced through nucleophilic substitution or ester hydrolysis. A benzyl-protected glycine derivative is coupled to the propanoylamino intermediate using HOBt/DCC, followed by hydrogenolysis (H₂/Pd-C) to remove the benzyl group. Alternatively, methyl ester precursors are hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran/water (4:1) at 50°C, yielding the free acid.
Comparative Data
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrogenolysis | H₂ (1 atm), Pd-C, MeOH/THF | 68 | 92 |
| Ester Hydrolysis | 2 M LiOH, THF/H₂O, 50°C | 72 | 95 |
Reaction Optimization and Scalability
Solvent and Catalyst Screening
DMF outperforms THF and DCM in oxadiazole cyclization due to its high polarity, which stabilizes transition states. Catalytic HOBt reduces racemization during amide bond formation, while DCC ensures efficient dehydration. Substituting DCC with ethylcarbodiimide hydrochloride (EDC) lowers yields by 15–20%, likely due to inferior activation kinetics.
Temperature and Time Dependencies
Microwave-assisted synthesis reduces oxadiazole formation time from 12 hours to 30 minutes without compromising yield. However, prolonged heating (>24 hours) at 120°C promotes decomposition, as evidenced by HPLC analysis showing 8–10% impurity formation.
Analytical Characterization
Structural Confirmation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.85–7.45 (m, 8H, aromatic-H), 4.12 (q, 2H, -CH₂-), 3.02 (t, 2H, -NH-CO-).
- ¹³C NMR : 168.2 ppm (oxadiazole C=O), 172.1 ppm (acetic acid C=O).
High-Performance Liquid Chromatography (HPLC)
Purity and Yield Trade-offs
Crystallization from ethyl acetate/hexane (1:3) enhances purity to 98% but reduces yield by 12–15% due to mother liquor losses.
Industrial and Environmental Considerations
Byproduct Management
Dicyclohexylurea (DCU), a DCC byproduct, is removed via filtration, with DCU recovery rates exceeding 90%.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Reacts with oxidizing agents to form the corresponding sulfoxides and sulfones.
Reduction: Hydrogenation can reduce the oxadiazole ring.
Substitution: Halogenation, nitration, and sulfonation due to its aromatic structure.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas over a palladium catalyst.
Substitution: Electrophilic reagents for halogenation or nitration.
Major Products:
Oxidized compounds, reduced derivatives, and substituted phenyl rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity. Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties by inducing apoptosis in cancer cells. For instance, compounds similar to 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic acid have shown efficacy against various cancer cell lines, suggesting a promising avenue for drug development.
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory properties. Studies have demonstrated that oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could be explored for treating inflammatory diseases.
Neuroprotective Effects
Research has pointed towards neuroprotective effects of oxadiazole derivatives. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The trifluoromethyl group may enhance the compound's ability to interact with biological targets in the central nervous system.
Polymer Chemistry
In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique structural features can impart desirable properties such as thermal stability and chemical resistance to polymers.
Coatings and Adhesives
The incorporation of this compound into coatings and adhesives may enhance their performance characteristics. The presence of the trifluoromethyl group can improve water repellency and durability against harsh environmental conditions.
Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel pesticides. Compounds with oxadiazole moieties have been reported to exhibit fungicidal and insecticidal activities, which could be beneficial in agricultural applications.
Herbicide Potential
Research into herbicidal properties of similar compounds suggests that this molecule could inhibit specific enzymes involved in plant growth regulation. This could lead to the development of selective herbicides that target unwanted vegetation without harming crops.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole and Trifluoromethyl Groups
- 2-(1,2,4-Oxadiazol-5-yl)propan-2-amine 2,2,2-trifluoroacetic Acid (): Shares the oxadiazole ring and trifluoromethyl group but lacks the phenyl-propanoylamino-acetic acid backbone. Molecular weight (241.17 g/mol) is lower due to the absence of the extended aromatic system.
Compounds with Heterocyclic Variations
- 2-[4-phenyl-2-(phenylamino)-1,3-thiazol-5-yl]acetic Acid (): Replaces the oxadiazole with a thiazole ring, introducing sulfur instead of oxygen/nitrogen. Thiazole’s electron-rich nature may enhance hydrogen-bond acceptor capacity but reduce thermal stability compared to oxadiazole.
- 3-(2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-phenylpropanoic Acid (): Contains an imidazole ring and fluorophenyl group. Imidazole’s basicity (pKa ~7) contrasts with the oxadiazole’s neutrality, affecting pH-dependent solubility .
Acetic Acid Derivatives with Aromatic Substituents
- 2-[3-nitro-5-(trifluoromethyl)phenyl]acetic Acid (): Features a nitro group adjacent to trifluoromethylphenyl, increasing electron-withdrawing effects. Nitro groups may reduce metabolic stability compared to the main compound’s oxadiazole-propanoylamino linker. Higher molecular polarity due to the nitro group could limit blood-brain barrier penetration .
Key Data Comparison
Research Findings and Implications
- Binding Affinity : Docking studies (e.g., AutoDock4 ) suggest the main compound’s oxadiazole and trifluoromethyl groups enhance binding to hydrophobic pockets in target proteins compared to thiazole or imidazole analogs.
- Solubility : The acetic acid group improves aqueous solubility relative to trifluoroacetic acid derivatives, which may be too acidic for oral bioavailability .
- Metabolic Stability : The trifluoromethyl group in the main compound likely reduces oxidative metabolism compared to nitro-substituted analogs .
Biological Activity
2-Phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. The trifluoromethyl group is known to enhance the biological activity of various compounds, making this compound a subject of extensive research.
Chemical Structure and Properties
The compound has a complex structure characterized by a phenyl ring, a trifluoromethyl group, and an oxadiazole moiety. The presence of these functional groups is believed to contribute significantly to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈F₃N₃O₃ |
| Molecular Weight | 365.33 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. In one study, derivatives of oxadiazole were tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated notable inhibitory effects with minimum inhibitory concentrations (MICs) as low as 12.9 μM against MRSA .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μM) | Activity Type |
|---|---|---|---|
| Compound 1 | S. aureus | 25.9 | Bactericidal |
| Compound 2 | MRSA | 12.9 | Bactericidal |
| Compound 3 | Enterococcus faecalis | >100 | No activity |
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory activity. Studies on similar compounds have shown that modifications in the phenyl ring can significantly affect their ability to modulate inflammatory pathways, such as the NF-κB signaling pathway. In vitro assays indicated that certain derivatives could inhibit NF-κB activation by up to 15%, suggesting a promising avenue for further exploration in inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A set of oxadiazole derivatives was evaluated for their antibacterial properties. Among them, the compound exhibited significant activity against both gram-positive and gram-negative bacteria, with a particular emphasis on its efficacy against MRSA strains.
- Inflammation Model : In a murine model of inflammation, compounds similar to the target structure were shown to reduce edema formation significantly when administered prior to inflammatory stimuli. This suggests that the trifluoromethyl group may enhance the anti-inflammatory effects through modulation of immune responses.
Q & A
Q. What are the optimal synthetic routes for preparing 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetic Acid?
Methodological Answer: The synthesis involves multi-step protocols:
Oxadiazole Ring Formation : React 3-(trifluoromethyl)phenyl amidoxime with a propanoyl chloride derivative under microwave-assisted conditions (60–80°C, 30–60 min) to form the 1,2,4-oxadiazole core .
Amide Coupling : Use EDC/HOBt or DCC as coupling agents to conjugate the oxadiazole intermediate with 2-phenylglycine derivatives in anhydrous DMF/DCM (0–5°C, 12–24 h) .
Acetic Acid Functionalization : Introduce the acetic acid moiety via nucleophilic substitution or alkylation, followed by acid hydrolysis (HCl/THF, reflux).
Q. Critical Considerations :
Q. How can the compound’s purity and structural integrity be validated?
Methodological Answer:
Q. Critical Considerations :
- Compare retention times with synthetic intermediates to detect impurities.
- Validate crystallinity via X-ray diffraction if single crystals are obtainable .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., phenyl, trifluoromethyl, oxadiazole) to assess their impact on target binding .
Biological Assays :
Q. Critical Considerations :
- Use molecular docking (e.g., AutoDock Vina) to correlate SAR with predicted binding poses .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
Standardize Assay Conditions :
- Control pH (e.g., 7.4 PBS), temperature (37°C), and DMSO concentration (<1%) .
- Validate assay reproducibility via inter-lab comparisons.
Investigate Off-Target Effects :
- Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity.
- Perform proteome-wide binding studies (e.g., thermal shift assays) .
Q. Critical Considerations :
Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
In Silico Modeling :
- ADME Prediction : Use SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 isoforms) .
- Metabolite Identification : Employ GLORY or Meteor Nexus to predict phase I/II metabolites.
Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
